molecular formula C9H7FN2O2 B578362 Methyl 5-fluoro-1H-indazole-6-carboxylate CAS No. 1227270-38-3

Methyl 5-fluoro-1H-indazole-6-carboxylate

Cat. No.: B578362
CAS No.: 1227270-38-3
M. Wt: 194.165
InChI Key: ZTOQQKWNYMVOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 6th position and a fluorine atom at the 5th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Methyl 5-fluoro-1H-indazole-6-carboxylate, also known as 1H-Indazole-6-carboxylic acid, 5-fluoro-, methyl ester, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents . .

Mode of Action

Indazole derivatives have been reported to interact with their targets and cause changes that result in various biological activities . These activities include anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

It has been reported that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

Indazole derivatives have been reported to exhibit various biological activities . For example, some indazole derivatives have been found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Action Environment

It has been advised to store the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the indazole core. The final step involves esterification with methanol to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amino-indazole derivatives .

Scientific Research Applications

Methyl 5-fluoro-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluoro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQQKWNYMVOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.